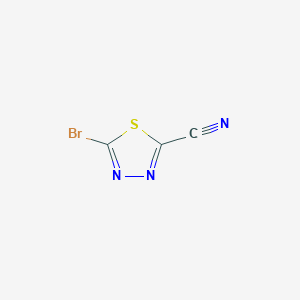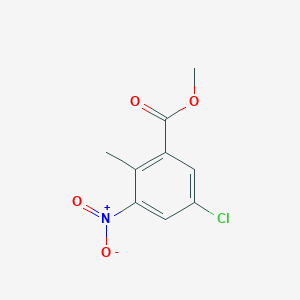
Methyl 5-chloro-2-methyl-3-nitrobenzoate
Overview
Description
“Methyl 5-chloro-2-nitrobenzoate” is a type of organic compound known as a nitrobenzoate ester. It’s likely to have a benzene ring (a hexagonal ring of carbon atoms) with nitro (-NO2), chloro (-Cl), and methyl ester (-COOCH3) functional groups attached to it .
Synthesis Analysis
The synthesis of similar compounds typically involves nitration reactions, where a nitro group is introduced into a molecule . For instance, the synthesis of 5-methyl-2-nitrobenzoic acid involves the nitration of methyl 3-methylbenzoate .Molecular Structure Analysis
The molecular structure of “Methyl 5-chloro-2-nitrobenzoate” would likely consist of a benzene ring with a nitro group, a chloro group, and a methyl ester group attached to it .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom in an aromatic system .Physical And Chemical Properties Analysis
Based on similar compounds, “Methyl 5-chloro-2-nitrobenzoate” would likely be a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would depend on the specific arrangement of its functional groups .Scientific Research Applications
Synthesis, Crystal Structure, and Cytotoxic Property of (5-Chloro-2-nitrobenzoato)bis(3-methyl-2-pyridylamine)silver(I)
This research demonstrates the synthesis of a mononuclear silver(I) complex using 5-chloro-2-nitrobenzoic acid and its structural characterization. The complex exhibits significant cytotoxic properties against both normal and carcinoma cells, highlighting its potential in medical and biochemical applications (Wang & Shi, 2011).
Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry
This research offers insights into the synthesis and chemical properties of chlorantraniliprole, a compound derived from 3-methyl-2-nitrobenzoic acid. It details the process of esterification, reduction, chlorination, and aminolysis leading to the formation of key intermediates and the final product (Yi-fen et al., 2010).
Chemical Process Development and Optimization
An Efficient and Green Process for the Synthesis of 5-methyl-2-nitrobenzoic Acid
This study introduces an environmentally friendly and efficient nitration process of methyl 3-methylbenzoate to synthesize 5-methyl-2-nitrobenzoic acid. The process is distinguished by high substrate selectivity and a green nitrating method, offering a more controlled reaction rate and potential applications in industrial chemistry (Mei et al., 2018).
Environmental and Analytical Chemistry
Production of Chloro-5-hydroxy-2-nitrobenzoic Acid through Chlorination of 3-Methyl-4-nitrophenol
This study investigates the chlorination process of 3-methyl-4-nitrophenol, a typical hydrolysate of the organophosphorus pesticide fenitrothion, and its implications in water contamination and mutagen formation. The research provides valuable insights into the environmental impact and potential risks associated with the use of certain pesticides (Takanashi et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 5-chloro-2-methyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMJGHLCWGZMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694573 | |
| Record name | Methyl 5-chloro-2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-methyl-3-nitrobenzoate | |
CAS RN |
294190-17-3 | |
| Record name | Methyl 5-chloro-2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


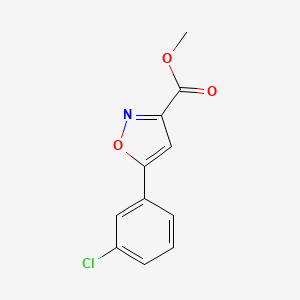
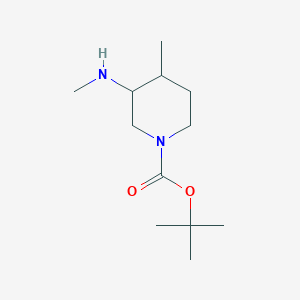

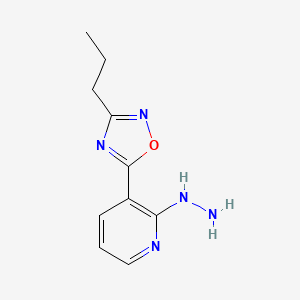
![tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B1394547.png)
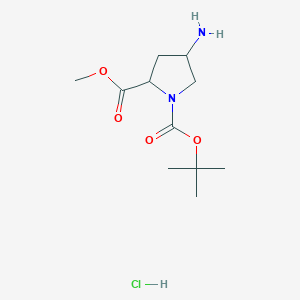
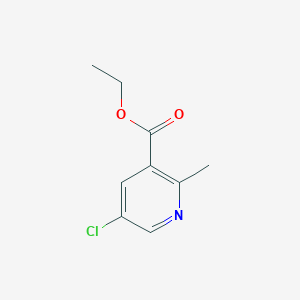
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)-2-propen-1-one](/img/structure/B1394552.png)

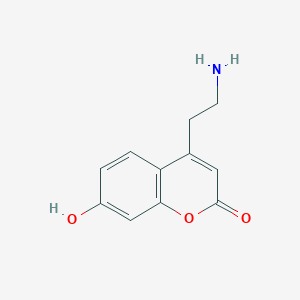
![Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate]](/img/structure/B1394557.png)
